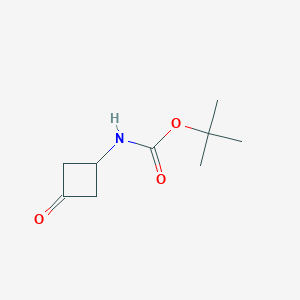











|
REACTION_CXSMILES
|
[C:1]([NH:8][CH:9]1[CH2:12][C:11](=C)[CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C([O-])([O-])=[O:15].[K+].[K+]>C(Cl)Cl.O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([NH:8][CH:9]1[CH2:12][C:11](=[O:15])[CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2.3,6.7|
|


|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)NC1CC(C1)=C
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
NaIO4
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
RuCl3
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
During the course of the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
upon completion, the reaction mixture was filtered through a pad of celite
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrates were transferred to a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCM (2×50 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 5% NaHCO3 (2×30 mL), brine (30 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a crude, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (silica gel/hexanes:ethyl acetate 0-60%)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)NC1CC(C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 38.53 mmol | |
| AMOUNT: MASS | 7.13 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 177.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |